Cas no 1205683-37-9 (1-(2-Phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
1205683-37-9 structure
Product Name:1-(2-Phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Numéro CAS:1205683-37-9
Le MF:C17H23BN2O2
Mégawatts:298.187724351883
CID:2133233
Update Time:2023-08-04
1-(2-Phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Propriétés chimiques et physiques
Nom et identifiant
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- 1-(2-phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole
- VOPQITQFXGFWRP-UHFFFAOYSA-N
- 1-phenethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Phenethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- 1-(2-Phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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- Piscine à noyau: 1S/C17H23BN2O2/c1-16(2)17(3,4)22-18(21-16)15-12-19-20(13-15)11-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3
- La clé Inchi: VOPQITQFXGFWRP-UHFFFAOYSA-N
- Sourire: O1B(C2C=NN(CCC3C=CC=CC=3)C=2)OC(C)(C)C1(C)C
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 4
- Complexité: 367
- Surface topologique des pôles: 36.3
1-(2-Phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Littérature connexe
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Prajwalita Das,Kiyoteru Niina,Tomoya Hiromura,Etsuko Tokunaga,Norimichi Saito Chem. Sci., 2018,9, 4931-4936
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Andrew P. Abbott,Robert C. Harris,Karl S. Ryder,I-Wen Sun Phys. Chem. Chem. Phys., 2014,16, 14675-14681
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